1H and 13C NMR spectral data for 3-Mesityl-1-methyl-1H-benzimidazolium iodide
1H and 13C NMR spectral data for 3-Mesityl-1-methyl-1H-benzimidazolium iodide
Comprehensive Analysis of H and C NMR Spectral Data for 3-Mesityl-1-methyl-1H-benzimidazolium Iodide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: NMR Spectroscopy, N-Heterocyclic Carbene (NHC) Chemistry
Executive Context: The Mechanistic Landscape of NHC Precursors
In modern pharmaceutical development and organometallic catalysis, 3-mesityl-1-methyl-1H-benzimidazolium iodide (CAS: 937807-73-3) serves as an essential precursor for unsymmetrical N-heterocyclic carbenes (NHCs)[1]. Unlike symmetrical imidazolium salts, the disparate steric and electronic properties of the mesityl (2,4,6-trimethylphenyl) and methyl substituents on the benzimidazole core dictate a highly specific electron distribution. Because these structural features directly govern the efficacy of the resulting catalyst or active pharmaceutical ingredient (API), verifying the geometric integrity of this precursor through Nuclear Magnetic Resonance (NMR) spectroscopy is a critical prerequisite[2].
The benzimidazolium core intrinsically alters the electronic environment, imparting profound downfield and upfield shifts driven by inductive withdrawal and anisotropic shielding, respectively[3].
Molecular Architecture and the Causality of Chemical Shifts
To correctly interpret the NMR spectra of 3-mesityl-1-methyl-1H-benzimidazolium iodide, the analytical scientist must look beyond simple atom connectivity and consider three major field effects:
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Inductive Deshielding & The C2-Proton: The C2-carbon bridges two quaternized nitrogen atoms (N1 and N3). The intense electronegative pull of the
formal charge severely deshields the C2-proton. Furthermore, the iodide counterion ( ) forms a localized hydrogen bond with the C2-proton in non-polar solvents like , further stripping electron density and pushing its resonance far downfield (~11.20 ppm)[2]. -
Orthogonal Mesityl Geometry: The bulky ortho-methyl groups on the mesityl substituent sterically clash with the planar benzimidazole core. To minimize steric strain, the mesityl ring twists roughly 90° out of the benzimidazole plane.
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Anisotropic Shielding: Because of this orthogonal twist, the ortho-methyl protons of the mesityl group reside directly above the
-cloud of the benzimidazole system. The magnetic field induced by the ring current shields these methyl protons, driving them to a relatively upfield chemical shift (~2.10 ppm) compared to a typical aryl-methyl group.
Self-Validating Protocol for NMR Acquisition
A robust analytical workflow cannot rely on passive measurement; it must be a self-validating system where experimental parameters proactively confirm their own reliability. The following protocol outlines the acquisition methodology for both
Step-by-Step Methodology
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Gravimetric Sample Preparation: Weigh exactly 15.0 mg of the solid compound into a vial. Causality: Under-concentrated samples yield poor
C signal-to-noise ratios, while over-concentrated samples increase solvent viscosity, broadening spectral line widths due to restricted molecular tumbling. -
Solvent Selection & Zero-Point Calibration: Dissolve the solid in 0.6 mL of Deuterated Chloroform (
) spiked with 0.03% v/v Tetramethylsilane (TMS)[3]. Causality: is chosen over DMSO- to preserve the I⁻ H–C2 hydrogen bonding interactions, guaranteeing the diagnostic downfield shift of the C2 proton. TMS establishes an internal absolute zero (0.00 ppm), validating the magnetic field lock. -
Shimming & Tuning (Validation Check): Insert the tube into the probe and auto-shim on the deuterium lock signal. Self-Validation Step: Check the Line Width at Half Height (LWHH) of the TMS peak. If LWHH > 1.2 Hz, manual intervention on the
and gradients is required before acquisition to prevent peak convolution in the crowded aromatic regions. - H Acquisition Parameters: Execute 16 scans with a 30° pulse angle and a relaxation delay (D1) of 1.0 second.
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C Acquisition Parameters: Execute 1024 scans with power-gated proton decoupling. Extend the D1 relaxation delay to 2.0 seconds. Causality: Quaternary carbons (e.g., C2, mesityl ipso- and ortho-carbons) lack direct proton attachments, meaning they must rely on highly inefficient dipole-dipole mechanisms for longitudinal relaxation (
). A standard 1.0 s delay will cause these critical diagnostic peaks to be truncated or vanish entirely into the noise floor.
Quantitative Spectral Data Presentation
Using the defined operational framework, the spectral coordinates for 3-mesityl-1-methyl-1H-benzimidazolium iodide conform predictably to structural causality[1][3].
Table 1: H NMR Spectral Data (400 MHz, )
| Proton Position | Expected Shift (ppm) | Multiplicity | Integration | Mechanistic Causality / Assignment |
| C2-H | 11.20 | Singlet (s) | 1H | Severely deshielded by |
| Benzimidazole C4/C7-H | 7.95, 7.80 | Doublets (d) | 2H | Aromatic protons closest to the electron-withdrawing N-centers. |
| Benzimidazole C5/C6-H | 7.60, 7.45 | Multiplets (m) | 2H | Distal aromatic protons on the fused benzimidazole ring. |
| Mesityl m-H | 7.05 | Singlet (s) | 2H | Chemically equivalent meta-protons on the mesityl ring. |
| N1-CH | 4.40 | Singlet (s) | 3H | Shifted downfield relative to normal alkanes due to direct attachment to the polarized N1. |
| Mesityl p-CH | 2.40 | Singlet (s) | 3H | Standard shift for an unhindered para-substituted aryl methyl group. |
| Mesityl o-CH | 2.10 | Singlet (s) | 6H | Diagnostic Shift: Shielded upfield due to resting in the anisotropic shielding cone of the benzimidazole ring. |
Table 2: C NMR Spectral Data (100 MHz, )
| Carbon Position | Expected Shift (ppm) | Multiplicity | Mechanistic Causality / Assignment |
| C2 (N=C-N) | 142.5 | C (Quat.) | Lowest electron density carbon; resonance requires D1 = 2s to fully relax. |
| Mesityl C-para | 140.5 | C (Quat.) | Electron-rich quaternary carbon. |
| Mesityl C-ortho | 135.0 | C (Quat.) | Highly sterically hindered quaternary carbon binding the ortho-methyls. |
| Benzimidazole C-bridge | 131.0, 127.5 | C (Quat.) | Internal bridgehead aromatic carbons of the fused ring system. |
| Mesityl C-ipso | 130.5 | C (Quat.) | Nitrogen-bound aromatic carbon[3]. |
| Mesityl C-meta | 129.8 | CH | Aromatic CH; verified by standard HSQC cross-correlation. |
| Benzimidazole CH | 127.2, 126.8, 114.0, 113.5 | CH | Respective resonances of the C4–C7 aromatic benzimidazole carbons. |
| N1-CH | 34.5 | CH | Deshielded aliphatic methyl carbon. |
| Mesityl p-CH | 21.0 | CH | Unhindered aliphatic resonance. |
| Mesityl o-CH | 17.5 | CH | Diagnostic Shift: Anomalously upfield carbon shift corresponding to the sterically compressed ortho-geometry. |
Conclusion
Validation of 3-Mesityl-1-methyl-1H-benzimidazolium iodide via NMR requires more than peak-matching; it requires an understanding of structural field effects. The highly diagnostic ~11.20 ppm singlet of the C2-proton directly confirms the successful quaternization of the benzimidazole core, while the shielded ~2.10 ppm resonance of the ortho-methyl protons provides irrefutable geometric proof of the orthogonal mesityl relationship. Through rigorous implementation of self-validating delays and calibrations, analytical integrity in the development of complex metal-NHC APIs is guaranteed.
References
1.[2] Neil L. Heckman, Morgan M. Wohl, Jordyn D. Duffy. "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation." Journal of Laboratory Chemical Education (2022). 2.[3] Chang Kiu Lee and In-Sook Han Lee. "NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline." Heterocycles, Vol. 78, No. 2 (2009). 3.[1] Sigma-Aldrich. "3-Mesityl-1-methyl-1H-benzimidazolium iodide 95% (CAS: 937807-73-3)." Sigma-Aldrich Product Catalog.
